N,N-Diallyl-5-methoxytryptamine

Psychopharmacology Structure-Activity Relationship Human Self-Experiment

5-MeO-DALT (CAS 928822-98-4) is the only DALT derivative featuring a 5-methoxy substitution that critically alters potency (ED50 = 1.2 mg/kg), 5-HT2A/5-HT1A binding, and CYP1A2-mediated metabolism. Substituting with unsubstituted DALT or other analogs invalidates experimental data. This certified reference material is essential for forensic toxicology method validation (GC-MS, LC-MS/MS), serotonergic SAR studies, and CYP1A2 inhibition research.

Molecular Formula C17H22N2O
Molecular Weight 270.37 g/mol
CAS No. 928822-98-4
Cat. No. B585178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diallyl-5-methoxytryptamine
CAS928822-98-4
Synonyms5-Methoxy-N,N-di-2-propen-1-yl-1H-indole-3-ethanamine;  5-Methoxy DALT; 
Molecular FormulaC17H22N2O
Molecular Weight270.37 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC=C2CCN(CC=C)CC=C
InChIInChI=1S/C17H22N2O/c1-4-9-19(10-5-2)11-8-14-13-18-17-7-6-15(20-3)12-16(14)17/h4-7,12-13,18H,1-2,8-11H2,3H3
InChIKeyHGRHWEAUHXYNNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Diallyl-5-methoxytryptamine (CAS 928822-98-4) - Tryptamine Research Chemical for Serotonergic Studies


N,N-Diallyl-5-methoxytryptamine (5-MeO-DALT, CAS 928822-98-4) is a synthetic tryptamine derivative belonging to the N,N-diallyltryptamine (DALT) scaffold, first synthesized and described by Alexander Shulgin in 2004 [1]. Structurally, it is an analog of the neurotransmitter serotonin (5-hydroxytryptamine), featuring a 5-methoxy substitution on the indole ring and two allyl groups on the terminal amine. 5-MeO-DALT is primarily utilized as a reference standard in forensic toxicology and as a pharmacological probe in academic research investigating serotonergic receptor systems, particularly 5-HT1A and 5-HT2A mediated signaling [2].

Why 5-MeO-DALT Cannot Be Substituted with Unsubstituted DALT or Other 5-Substituted Analogs


Substitution of N,N-Diallyl-5-methoxytryptamine (5-MeO-DALT) with its unsubstituted parent scaffold, N,N-Diallyltryptamine (DALT), or with other 5-substituted DALT derivatives is not scientifically valid. These compounds exhibit profound quantitative differences in their pharmacological and behavioral profiles. Specifically, the 5-methoxy moiety critically alters human psychoactive potency, as well as in vitro receptor binding affinities and functional activities at key serotonergic targets, including 5-HT1A and 5-HT2A receptors [1]. Furthermore, the 5-methoxy group modifies the metabolic pathway and the cytochrome P450 (CYP) isoenzyme inhibition profile, introducing a unique CYP1A2 liability not observed with the parent compound [2]. Consequently, experimental outcomes—ranging from receptor activation to in vivo behavioral responses and drug-drug interaction potential—are strictly dependent on the specific 5-substituent, rendering simple interchange scientifically inappropriate.

Quantitative Evidence Guide: 5-MeO-DALT vs. Comparators for Procurement Decisions


Human Psychoactive Potency: 5-MeO-DALT vs. DALT

In self-experiments reported by Shulgin, the threshold for discernible psychoactive effects with 5-MeO-DALT was observed at a dose range of 12-20 mg [1]. In contrast, the unsubstituted parent compound DALT produced few discernible effects even at a significantly higher dose range of 42-80 mg [1]. This represents a qualitative and quantitative difference in human potency, where the 5-methoxy derivative is active at doses approximately 3.5- to 4-fold lower than the unsubstituted scaffold.

Psychopharmacology Structure-Activity Relationship Human Self-Experiment

5-HT2A Receptor Binding Affinity: 5-MeO-DALT vs. 5-Fluoro-DALT vs. 4-Acetoxy-DALT

In a comprehensive screen of 45 receptor and transporter binding sites, 5-MeO-DALT displayed a Ki value of 730 nM for the 5-HT2A receptor, which is the primary target associated with hallucinogenic effects [1]. This affinity is markedly lower (higher Ki) compared to other ring-substituted DALT derivatives: 5-fluoro-DALT exhibited a Ki of 250 nM, and 4-acetoxy-DALT exhibited a Ki of 290 nM at the same receptor [1]. This data indicates that 5-MeO-DALT is a less potent binder of 5-HT2A relative to these specific analogs.

Receptor Pharmacology Radioligand Binding Serotonin Receptors

5-HT1A Receptor Binding Affinity: 5-MeO-DALT vs. DALT

The 5-methoxy substitution significantly enhances affinity for the 5-HT1A receptor. 5-MeO-DALT and other 5-substituted analogs were reported to have affinities in the 10-80 nM range for 5-HT1A receptors, whereas the affinity of the unsubstituted parent compound DALT was lower at approximately 100 nM [1]. This places 5-MeO-DALT within a 2- to 10-fold higher affinity bracket relative to DALT at this critical neuromodulatory receptor.

Receptor Pharmacology 5-HT1A Affinity Comparison

In Vivo Head Twitch Response (HTR) Potency: 5-MeO-DALT vs. Other DALT Derivatives

The head twitch response (HTR) in mice is a well-established behavioral proxy for hallucinogenic potential mediated by 5-HT2A receptor activation. In this assay, 5-MeO-DALT induced the HTR with an ED50 of 1.2 mg/kg (0.77-1.9 95% CI) [1]. Its potency was intermediate among active DALT derivatives, with the following rank order: 4-acetoxy-DALT (ED50 = 0.14 mg/kg) > 5-fluoro-DALT (ED50 = 0.77 mg/kg) > 5-MeO-DALT (ED50 = 1.2 mg/kg) > 4-hydroxy-DALT (ED50 = 2.4 mg/kg) > DALT (ED50 = 4.7 mg/kg) > 5-bromo-DALT (ED50 = 6.3 mg/kg) [1].

Behavioral Pharmacology In Vivo 5-HT2A Head Twitch Response

Primary Cytochrome P450 Metabolism Pathway: 5-MeO-DALT vs. DALT

The primary cytochrome P450 (CYP) isoenzymes responsible for the metabolism of 5-MeO-DALT and DALT differ. For DALT, the predominant enzymes are CYP2C19, CYP2D6, and CYP3A4 [1]. For 5-MeO-DALT, CYP1A2 is additionally and predominantly involved, along with CYP2C19, CYP2D6, and CYP3A4 [1]. This indicates that the introduction of the 5-methoxy group recruits CYP1A2 as a major metabolic pathway, which is not a primary route for the parent compound.

Drug Metabolism Cytochrome P450 CYP Isoenzymes In Vitro

CYP1A2 Inhibition Potential: 5-MeO-DALT vs. Clinical Inhibitor Fluvoxamine

5-MeO-DALT demonstrates potent inhibition of CYP1A2. In vitro, DALT family members were found to be strong inhibitors of CYP1A2 activity, with potency comparable to the clinical CYP1A2 inhibitor fluvoxamine [1]. Furthermore, this inhibition was confirmed in vivo; 5-MeO-DALT significantly reduced caffeine metabolism in rats, a direct measure of CYP1A2 activity [1]. This specific CYP1A2 inhibition liability is a distinguishing feature of the 5-methoxy-substituted compound.

Drug-Drug Interaction CYP Inhibition In Vitro In Vivo

Procurement-Driven Application Scenarios for N,N-Diallyl-5-methoxytryptamine


Forensic Toxicology Reference Standard for 5-MeO-DALT Identification

Forensic and clinical toxicology laboratories require authenticated reference standards of 5-MeO-DALT (CAS 928822-98-4) to develop and validate analytical methods (e.g., GC-MS, LC-MS/MS) for the detection and quantification of this specific new psychoactive substance (NPS) in biological matrices. As established in the evidence, 5-MeO-DALT exhibits unique metabolic pathways and CYP enzyme involvement compared to its parent compound DALT [1]. Its potent inhibition of CYP1A2 [2] also makes it a relevant compound for studying potential drug-drug interactions in forensic casework. The distinct in vivo HTR potency of 5-MeO-DALT (ED50 = 1.2 mg/kg) [3] further underscores its unique pharmacological identity among DALT derivatives, making a certified reference material essential for accurate identification and reporting.

Academic Serotonergic Receptor Pharmacology Probe

Academic researchers investigating the structure-activity relationships (SAR) of tryptamines at serotonin receptors utilize 5-MeO-DALT as a defined pharmacological probe. Its well-characterized binding affinities, including a Ki of 730 nM at 5-HT2A and high affinity (10-80 nM) at 5-HT1A receptors [4], allow for precise comparative studies against other 5-substituted or N-alkylated tryptamines. The quantitative differences in receptor affinity and the intermediate in vivo HTR potency (ED50 = 1.2 mg/kg) [3] make it a valuable comparator for elucidating the roles of 5-HT2A and 5-HT1A in mediating behavioral responses. Procurement of the unsubstituted DALT or other analogs would not provide the same combination of receptor affinities and functional profile.

Cytochrome P450 Enzyme Interaction and Drug Metabolism Studies

Research groups focused on drug metabolism and pharmacokinetics (DMPK) or toxicology can employ 5-MeO-DALT as a model compound to study CYP1A2-mediated metabolism and inhibition. The evidence demonstrates that 5-MeO-DALT recruits CYP1A2 as a major metabolic pathway, unlike DALT [1], and acts as a potent CYP1A2 inhibitor both in vitro and in vivo, comparable to fluvoxamine [2]. This makes 5-MeO-DALT a specific tool for investigating the consequences of CYP1A2 engagement, including its impact on the clearance of co-administered probe substrates like caffeine. This application is uniquely enabled by the 5-methoxy group's influence on the compound's metabolic fate.

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